molecular formula C15H12N4O4 B11701817 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine

7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine

Cat. No.: B11701817
M. Wt: 312.28 g/mol
InChI Key: YDCUUSHKWPAOTM-UHFFFAOYSA-N
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Description

7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of nitro groups at positions 7 and 9, and a phenyl group at position 5 on the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine typically involves the nitration of 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow synthesis can enhance reaction control, reduce waste, and improve safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products:

    Reduction: 7,9-Diamino-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine.

    Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Scientific Research Applications

7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system .

Comparison with Similar Compounds

Uniqueness: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and pharmacological profile compared to other benzodiazepines.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

7,9-dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C15H12N4O4/c20-18(21)11-8-12-14(10-4-2-1-3-5-10)16-6-7-17-15(12)13(9-11)19(22)23/h1-5,8-9,17H,6-7H2

InChI Key

YDCUUSHKWPAOTM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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